5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both pyrrolidine and pyrrole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyrrole ring due to its electron-rich nature
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities
Uniqueness
What sets 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid apart is its unique combination of pyrrolidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications .
Biological Activity
5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, supported by findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 218.24 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, pyrrolidine derivatives have shown significant activity against various cancer cell lines. A study demonstrated that certain pyrrolidine derivatives exhibited IC50 values ranging from 0.73 to 2.38 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.73 |
Compound B | MDA-MB-231 | 2.38 |
5-[Ethylamino)methyl]-... | TBD | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects, as similar pyrrole-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with a pyrrole moiety have been reported to possess minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, highlighting their antibacterial potential .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.12 |
Escherichia coli | 12.5 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Compounds with similar structures have been shown to inhibit key enzymes or receptors that are crucial for cancer cell survival and proliferation.
Case Study 1: Anticancer Screening
A recent screening of various pyrrolidine derivatives, including those structurally related to our compound, revealed promising results in inhibiting the proliferation of gastric carcinoma cells (OCUM-2MD3). The study indicated that compounds with a similar backbone could effectively reduce cell viability in a concentration-dependent manner .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrrole derivatives found that certain compounds exhibited significant antibacterial activity against multi-drug resistant strains. The compound's structural features were essential for its interaction with bacterial membranes, leading to cell lysis .
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
5-(ethylaminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21N3O2/c1-3-14-8-10-4-5-12(13(17)18)16(10)11-6-7-15(2)9-11/h6-7,9-10,12,14H,3-5,8H2,1-2H3,(H,17,18) |
InChI Key |
CHLAAYVMIKPZKP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCC(N1C2=CN(C=C2)C)C(=O)O |
Origin of Product |
United States |
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